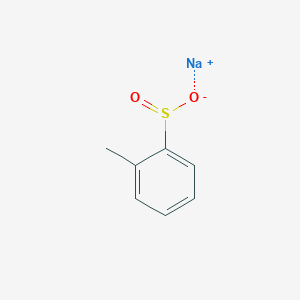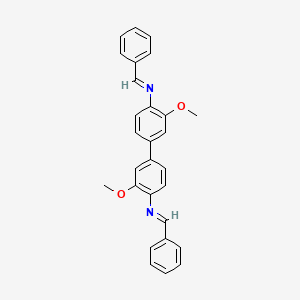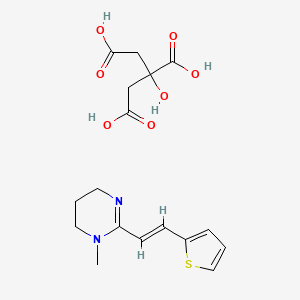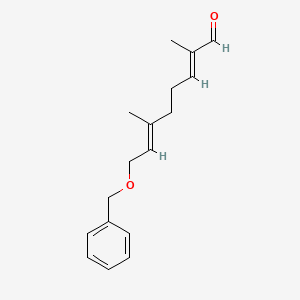
17α-Estra-1,3,5(10)-triene-3,17-diol-17-heptanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17α-Estra-1,3,5(10)-triene-3,17-diol-17-heptanoate is a synthetic derivative of estradiol, a naturally occurring estrogen hormone. This compound is characterized by its unique structure, which includes a heptanoate ester at the 17th position. It is primarily used in hormone replacement therapy and various scientific research applications due to its estrogenic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 17α-Estra-1,3,5(10)-triene-3,17-diol-17-heptanoate typically involves the esterification of 17α-estradiol with heptanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures, including high-performance liquid chromatography (HPLC), are employed to ensure the purity and consistency of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically at the hydroxyl groups, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups back to hydroxyl groups, often using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester group, where the heptanoate moiety can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or hydrogen peroxide (H2O2) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Formation of 17-keto derivatives or carboxylic acids.
Reduction: Regeneration of the hydroxyl groups.
Substitution: Formation of new ester derivatives or amides.
Applications De Recherche Scientifique
17α-Estra-1,3,5(10)-triene-3,17-diol-17-heptanoate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its role in cellular signaling pathways and its effects on gene expression.
Medicine: Employed in hormone replacement therapy to alleviate symptoms of menopause and other hormonal imbalances.
Industry: Utilized in the synthesis of other steroidal compounds and as a reference standard in analytical chemistry.
Mécanisme D'action
The compound exerts its effects by binding to estrogen receptors (ERs) in target tissues. Upon binding, it activates the receptor, leading to the transcription of estrogen-responsive genes. This activation can influence various physiological processes, including cell growth, differentiation, and metabolism. The primary molecular targets include ERα and ERβ, which are distributed in different tissues and mediate distinct biological effects.
Comparaison Avec Des Composés Similaires
17α-Estradiol: A naturally occurring estrogen with similar structure but without the heptanoate ester.
17β-Estradiol: The most potent natural estrogen, differing in the stereochemistry at the 17th position.
Estrone: A less potent estrogen with a ketone group at the 17th position instead of a hydroxyl group.
Uniqueness: 17α-Estra-1,3,5(10)-triene-3,17-diol-17-heptanoate is unique due to its esterified form, which can influence its pharmacokinetics and bioavailability. The heptanoate ester increases the compound’s lipophilicity, potentially enhancing its absorption and duration of action compared to its non-esterified counterparts.
Propriétés
Numéro CAS |
10093-54-6 |
|---|---|
Formule moléculaire |
C₂₅H₃₆O₃ |
Poids moléculaire |
384.55 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


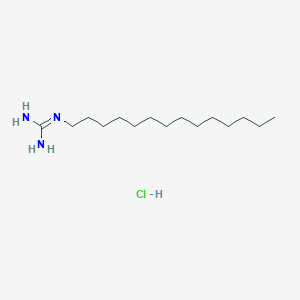
![(Z)-2-Hydroxy-3-[(1-oxo-9-octadecenyl)oxy]propyltrimethylammonium chloride](/img/structure/B1144384.png)
